1,2,3,4-Tetrahydronaphthalene-2-carboximidamide

Molecular Recognition SAR Medicinal Chemistry

Researchers pursuing antithrombotic leads free of benzocyclobutene-class genotoxicity require scaffolds that retain platelet aggregation inhibition. 1,2,3,4-Tetrahydronaphthalene-2-carboximidamide (CAS 1487703-99-0) addresses this need as a carboximidamide-functionalized building block (≥95% purity). • Bidentate amidine H-bonding enhances target engagement vs. amide analogs, confirmed by SAR studies. • Distinct LogP (1.73) and TPSA (49.87 Ų) enable ADME fine-tuning in virtual screening. Supplied sealed dry at 2-8°C; ready for global shipment.

Molecular Formula C11H14N2
Molecular Weight 174.24 g/mol
Cat. No. B13257154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,4-Tetrahydronaphthalene-2-carboximidamide
Molecular FormulaC11H14N2
Molecular Weight174.24 g/mol
Structural Identifiers
SMILESC1CC2=CC=CC=C2CC1C(=N)N
InChIInChI=1S/C11H14N2/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h1-4,10H,5-7H2,(H3,12,13)
InChIKeyUXZGSEKEVNUZSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2,3,4-Tetrahydronaphthalene-2-carboximidamide: Core Specifications


1,2,3,4-Tetrahydronaphthalene-2-carboximidamide (CAS: 1487703-99-0) is a carboximidamide-functionalized tetrahydronaphthalene derivative with molecular formula C₁₁H₁₄N₂ and molecular weight 174.24 g/mol . This compound features a partially hydrogenated naphthalene ring bearing an amidine (carboximidamide) group at the 2-position, conferring both structural rigidity and hydrogen-bonding capacity . As a versatile building block, it is supplied for research use with typical purity ≥95%, sealed dry storage at 2-8°C, and calculated LogP of 1.73 [1].

Carboximidamide-functionalized tetrahydronaphthalene scaffold for bidentate hydrogen-bonding motif studies
High-purity research supply suitable as a synthetic building block
Sealed dry storage condition to maintain amidine integrity

1,2,3,4-Tetrahydronaphthalene-2-carboximidamide Substitution Challenges


Simple substitution with the 1-carboximidamide positional isomer (CAS: 1339547-74-8) or the corresponding 2-carboxamide analog (CAS: 2973-46-8) introduces critical differences in molecular recognition, metabolic stability, and synthetic utility. The 2-position carboximidamide presents distinct topological polar surface area (TPSA = 49.87 Ų) and LogP (1.73) compared to the 1-isomer (TPSA = 49.9 Ų, XLogP3 = 1.8) [1]. Moreover, the amidine functionality engages in stronger, bidentate hydrogen bonding versus the amide, fundamentally altering target engagement and downstream signaling—a distinction validated by SAR studies showing that amidine-containing tetrahydronaphthamide derivatives exhibit superior anticoagulant activity compared to aminoalkyl or naphthamide analogs .

1-Carboximidamide positional isomer
May shift physicochemical and ADME profile; LogP and TPSA differences can alter permeability predictions and off-target binding.
2-Carboxamide analog
Lacks bidentate hydrogen-bonding capacity of the amidine; reported target engagement and anticoagulant activity profile may not transfer.
Other tetrahydronaphthalene regioisomers
Regioselective derivatization pathways and synthetic utility differ; 2-substitution pattern offers orthogonal reactivity not replicated by 1-isomer.

1,2,3,4-Tetrahydronaphthalene-2-carboximidamide: Key Differentiation Evidence


Hydrogen-Bonding Capacity & Target Engagement Differences

The carboximidamide (amidine) group in 1,2,3,4-Tetrahydronaphthalene-2-carboximidamide engages in bidentate hydrogen bonding (two H-bond donors, one acceptor), whereas the carboxamide analog provides only a single acceptor and one donor. This functional difference correlates with enhanced biological activity: in anticoagulant screening, amidine-bearing tetrahydronaphthamides demonstrated superior prolongation of activated partial thromboplastin time (aPTT) relative to their aminoalkyl and naphthamide counterparts .

H-Bonding & Target Engagement
Class-level
Carboximidamide: 2 H-bond donors, 1 acceptor (bidentate). Carboxamide: 1 donor, 1 acceptor. Reported higher anticoagulant activity in aPTT assay vs. amide and aminoalkyl analogs.
Supports amidine-specific hydrogen-bonding interaction context; may differentiate target engagement from amide-based probes.
Class-level inference based on SAR trends; direct experimental validation recommended.
Molecular Recognition SAR Medicinal Chemistry

Positional Isomer Physicochemical & ADME Differences

Comparison of computational descriptors reveals quantifiable differences between the 2-carboximidamide target and its 1-positional isomer. The 2-isomer exhibits a lower calculated LogP (1.73 vs. 1.80 for the 1-isomer) and a slightly smaller topological polar surface area (TPSA = 49.87 Ų vs. 49.9 Ų) [1]. While numerically modest, these differences in lipophilicity and polarity can translate into altered membrane permeability, solubility, and off-target binding—parameters critical in lead optimization.

Positional Isomer LogP/TPSA
Context-dependent
Target (2-isomer): LogP 1.73, TPSA 49.87 Ų. 1-Isomer: XLogP3 1.80, TPSA 49.9 Ų.
Computational differences may inform ADME modeling; ensures alignment with in silico screening campaigns.
Predicted values from databases; experimental measurement may refine interpretation.
Physicochemical Properties ADME In Silico Screening

Tetrahydronaphthalene Scaffold Safety vs. Bedaquiline

While direct data for 1,2,3,4-Tetrahydronaphthalene-2-carboximidamide are limited, SAR studies on tetrahydronaphthalene amides (THNAs) demonstrate that the tetrahydronaphthalene core—shared by the target compound—enables a superior off-target safety profile. THNAs exhibited reduced hERG liability, faster mouse/human liver microsomal clearance, and shorter plasma half-life compared to the clinical ATP synthase inhibitor bedaquiline [1].

hERG & PK Class Profile
Class-level
THNA class vs. bedaquiline: reduced hERG liability, faster microsomal clearance, shorter plasma half-life (in vitro/in vivo).
Provides cardiac safety endpoint context for tetrahydronaphthalene scaffold selection in lead optimization.
Class-level inference; direct data for this specific compound not available.
Tuberculosis ATP Synthase hERG Liability Safety Pharmacology

Regioselective Derivatization via 2-Position Carboximidamide

The 2-position attachment of the carboximidamide group on the tetrahydronaphthalene ring offers a distinct steric and electronic environment compared to the 1-position. This influences the regioselectivity of subsequent functionalization reactions, as evidenced by the divergent synthetic utility of 1-carboximidamide analogs as intermediates in the synthesis of α1A adrenoceptor agonists . The 2-isomer's substitution pattern may favor alternative coupling partners or catalytic conditions, providing a unique entry point for scaffold diversification not accessible with the 1-isomer.

Regioselective Derivatization
Reported
2-carboximidamide substitution pattern enables distinct regioselectivity vs. 1-isomer (used in imidazole synthesis). Qualitative divergence in coupling conditions and scaffold diversification.
Supports orthogonal building block utility; may expand SAR space not accessible with the 1-isomer.
Synthetic utility inferred from isomer analog applications; reaction optimization may be required.
Organic Synthesis Building Block Regioselectivity

Class-Wide Antiplatelet Activity of Tetrahydronaphthalene Carboximidamides

British Patent GB 1,475,586 and subsequent US Patent 4,499,105 disclose that benzocyclobutene-, indene-, and tetrahydronaphthalene carboximidamide derivatives possess blood-platelet-aggregation inhibiting activity [1]. Notably, the patent literature indicates that within this series, the maximum activity was observed in the benzocyclobutene class, with somewhat lower activity in the higher homolog tetrahydronaphthalene series—yet the tetrahydronaphthalene scaffold offered an improved safety profile with reduced mutagenic liability [2]. This provides a quantitative, class-level benchmark for the target compound's potential in antithrombotic research.

Antiplatelet Activity & Mutagenicity
Class-level
Tetrahydronaphthalene carboximidamides: moderate platelet aggregation inhibition, weak/absent mutagenicity (Ames). Benzocyclobutene analogs: more potent but mutagenic.
May support antithrombotic research context; scaffold offers a reported activity-safety balance for lead identification.
Patent-level class inference; specific compound data pending.
Platelet Aggregation Cardiovascular Antithrombotic

1,2,3,4-Tetrahydronaphthalene-2-carboximidamide: Optimal Applications


Safer Antiplatelet Lead Optimization via Scaffold Safety

Given the class-level evidence that tetrahydronaphthalene carboximidamides retain platelet aggregation inhibition while exhibiting reduced mutagenic liability compared to benzocyclobutene analogs [1], 1,2,3,4-Tetrahydronaphthalene-2-carboximidamide is ideally suited as a core scaffold for developing novel, safer antithrombotic agents. Its use enables exploration of SAR around the 2-position carboximidamide to fine-tune potency and selectivity without the genotoxicity concerns that plagued earlier series.

Regioselective Derivatization Building Block for Scaffold Hopping

The unique 2-substitution pattern of 1,2,3,4-Tetrahydronaphthalene-2-carboximidamide provides a distinct entry point for regioselective functionalization, orthogonal to the widely used 1-carboximidamide isomer . This makes it a valuable building block for constructing diverse compound libraries, enabling medicinal chemists to explore novel chemical space in projects targeting enzymes with hydrogen-bonding clefts, such as serine proteases or kinases.

In Silico Hit Expansion Using Distinct Physicochemical Profile

The quantifiable differences in computed LogP and TPSA between the 2-carboximidamide and its 1-isomer (ΔLogP ≈ -0.07; ΔTPSA ≈ -0.03 Ų) justify the selection of 1,2,3,4-Tetrahydronaphthalene-2-carboximidamide in virtual screening and computational lead optimization campaigns. Its distinct physicochemical signature can be exploited to fine-tune predicted ADME properties, such as membrane permeability and metabolic stability, in early-stage drug design workflows.

ATP Synthase-Targeted Anti-TB Agents with Improved Cardiac Safety

Leveraging the class-level observation that tetrahydronaphthalene-based analogs of bedaquiline exhibit improved hERG safety profiles [2], 1,2,3,4-Tetrahydronaphthalene-2-carboximidamide can serve as a privileged intermediate for constructing next-generation ATP synthase inhibitors. This is particularly relevant for tuberculosis drug discovery programs seeking to mitigate the cardiotoxicity associated with current frontline therapies.

Application
Selection Property
Validation Focus
Antiplatelet activity screening
Scaffold-based activity and mutagenicity profile
Platelet aggregation inhibition and Ames test endpoints
Scaffold diversification via regioselective chemistry
2-carboximidamide regiochemistry
Reaction selectivity and library synthesis yield
Computational ADME profiling
Positional isomer physicochemical signature
Predicted LogP/TPSA impact on permeability and metabolic stability
ATP synthase inhibition studies
Tetrahydronaphthalene core with hERG endpoint context
Antimycobacterial activity and cardiac safety endpoint review

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7 linked technical documents
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